Basic blue 6

Description

Contextualization of Basic Blue 6 within Synthetic Colorants Research

Synthetic colorants are organic compounds manufactured through chemical synthesis, designed to impart color to various materials. ecostore.comtaylorandfrancis.comwikipedia.org They emerged as a significant driver of the early synthetic chemical industry, offering advantages over natural dyes such as lower cost, a wider spectrum of colors, greater color fastness, and ease of application. taylorandfrancis.comwikipedia.org Synthetic dyes are typically derived from petrochemicals or coal tar, involving complex organic synthesis pathways. ecostore.comtaylorandfrancis.com

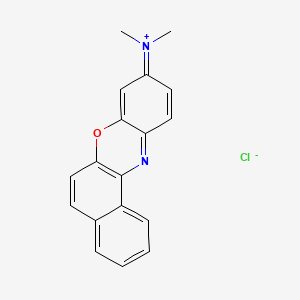

Oxazine (B8389632) dyes belong to the quinone imine class, featuring a characteristic p-benzoquinone imine or -diimine scaffold. researchgate.netbeilstein-journals.org This structural class also encompasses azine and thiazine (B8601807) dyes. researchgate.netbeilstein-journals.org this compound, with the molecular formula C18H15ClN2O and CAS Registry Number 966-62-1, is identified as an oxazine dye and falls under the broader classification of "Basic Dyes." worlddyevariety.com Basic dyes are cationic, meaning they possess a positive charge, which enables them to form strong electrostatic bonds with negatively charged substrates, making them suitable for dyeing materials like acrylic fibers, wool, and silk. ontosight.aidergipark.org.tr The synthesis of this compound, often referred to as Meldola's Blue, typically involves the reaction of Naphthalen-2-ol with N,N-dimethyl-4-nitrosobenzenamine hydrochloride. worlddyevariety.com

Significance of this compound in Academic Chemical Investigations

The significance of this compound in academic chemical investigations stems from its inherent properties as an oxazine dye and its classification as a basic dye. Oxazine dyes, in general, are recognized for their sensitivity to their surrounding environment, a phenomenon known as solvatochromism, which makes them valuable as molecular probes in various studies. beilstein-journals.org While detailed photophysical data specific to this compound in advanced research contexts are less prominently featured in general overviews compared to some other oxazine derivatives, its fundamental properties offer insights into dye chemistry.

This compound exhibits a distinct color profile: it appears as a red-light navy blue, yielding blue-purple in water and blue in ethanol. worlddyevariety.com Its behavior in acidic conditions, turning green in strong sulfuric acid and then blue upon dilution, indicates its pH-sensitive nature. worlddyevariety.com As a basic dye, its cationic nature implies potential applications in research areas where charge interactions are critical, such as in the study of polyelectrolytes or as a stain for negatively charged biomolecules, akin to other basic dyes used in biological staining. ontosight.aitandfonline.comscielo.br The research into oxazine dyes broadly explores their photophysical characteristics, including absorption and emission spectra, fluorescence quantum yields, and lifetimes, which are crucial for developing new fluorescent probes and materials. researchgate.netbeilstein-journals.orgresearchgate.netmedchemexpress.comrsc.orgresearchgate.netnih.govresearchgate.netnih.govacs.orgikm.org.myresearchgate.netnih.govevidentscientific.com Although specific advanced research findings directly on this compound are not extensively detailed in the provided snippets, its structural class suggests potential for investigation into its spectral properties, environmental sensitivity, and interactions with various substrates.

Table 1: Key Properties of this compound

| Property | Description | Reference |

| Common Names | C.I. This compound, C.I. 51175, Meldola's Blue | worlddyevariety.com |

| CAS Registry Number | 966-62-1 | worlddyevariety.com |

| Molecular Formula | C18H15ClN2O | worlddyevariety.com |

| Molecular Weight | 310.78 g/mol | worlddyevariety.com |

| Class | Oxazine dye, Basic dye | worlddyevariety.com |

| Color | Red light navy blue | worlddyevariety.com |

| Solubility in Water | Blue purple | worlddyevariety.com |

| Solubility in Ethanol | Blue | worlddyevariety.com |

| Reaction in Acid | Green in strong H2SO4, blue upon dilution | worlddyevariety.com |

| Reaction in Alkali | Forms brown floc with NaOH | worlddyevariety.com |

| Light Fastness | C | worlddyevariety.com |

| Persperation Fastness | 1 | worlddyevariety.com |

| Ironing Fastness | 3, 1-2 | worlddyevariety.com |

Evolution of Research Paradigms for Oxazine Dye Systems

The research landscape for synthetic colorants, including oxazine dyes, has evolved significantly since the mid-19th century, when the first synthetic dye, Mauveine, was discovered. wikipedia.orgbritannica.com Initially, research focused on the synthesis of novel chromophores and scaling up production for industrial applications like textiles. taylorandfrancis.comwikipedia.org Over time, research paradigms have shifted towards a deeper understanding of the molecular mechanisms governing dye behavior and the development of dyes with specific, advanced functionalities.

Modern research in oxazine dye systems increasingly employs sophisticated computational methods, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), to predict and analyze their optical and electronic properties, including absorption and emission spectra. researchgate.netbeilstein-journals.orgnih.gov This theoretical approach aids in designing new dyes with tailored photophysical characteristics. Furthermore, there is a growing interest in exploring the environmental sensitivity of oxazine dyes, leveraging their solvatochromic properties for applications as molecular probes in sensing and imaging. beilstein-journals.org Research also extends to modifying oxazine scaffolds, such as through deuteration or silicon substitution, to yield fluorophores with enhanced properties for advanced applications like near-infrared imaging and single-molecule spectroscopy. rsc.orgnih.gov The ability of these dyes to interact with biological systems and materials, coupled with their tunable spectral properties, positions them as valuable tools in fields ranging from materials science to photochemistry and bioimaging.

Table 2: Photophysical Properties of Selected Related Oxazine Dyes

| Dye Name | Excitation Wavelength (λex) | Emission Wavelength (λem) | Fluorescence Lifetime | Notes | Reference |

| Oxazine 1 perchlorate | 653 nm | 666 nm | N/A | Symmetric cationic dye | medchemexpress.com |

| SulfoOxazine700-d10 | N/A | N/A | 1.85 ns | Deuterated oxazine, brighter than ATTO700 | rsc.org |

Compound List:

this compound

Meldola's Blue

Naphthalen-2-ol

N,N-dimethyl-4-nitrosobenzenamine hydrochloride

Mauveine

Nile Blue

Cresyl Violet

ATTO700

SulfoOxazine700-d10

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzo[a]phenoxazin-9-ylidene(dimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N2O.ClH/c1-20(2)13-8-9-15-17(11-13)21-16-10-7-12-5-3-4-6-14(12)18(16)19-15;/h3-11H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYNRVXFYFQSID-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=C1C=CC2=NC3=C(C=CC4=CC=CC=C43)OC2=C1)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40874040 | |

| Record name | Basic Blue 6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40874040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

966-62-1, 7057-57-0 | |

| Record name | Basic Blue 6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=966-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Basic blue 6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000966621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthol blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzo[a]phenoxazin-7-ium, 9-(dimethylamino)-, chloride, compd. with zinc chloride (ZnCl2) (1:1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzo[a]phenoxazin-7-ium, 9-(dimethylamino)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Basic Blue 6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40874040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(dimethylamino)benzo[a]phenoxazin-7-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BASIC BLUE 6 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP2ST8ED1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Studies of Basic Blue 6 Interactions with Diverse Substrates

Adsorption Phenomena and Kinetic Modeling of Basic Blue 6 Uptake

The study of adsorption kinetics is crucial for understanding the rate at which a solute is removed from a solution and transferred to the surface of an adsorbent. This rate is influenced by several factors, including the nature of the adsorbent and adsorbate, temperature, pH, and initial solute concentration. Various kinetic models are employed to describe the mechanism of adsorption.

Pseudo-First-Order Kinetic Analysis of this compound Adsorption

The pseudo-first-order model, proposed by Lagergren, is one of the most widely used models to describe the initial stages of an adsorption process. It assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent surface. The linear form of the pseudo-first-order equation is expressed as:

log(q_e - q_t) = log(q_e) - (k_1 / 2.303) * t

where:

q_e (mg/g) is the amount of dye adsorbed at equilibrium.

q_t (mg/g) is the amount of dye adsorbed at time t (min).

k_1 (min⁻¹) is the rate constant of pseudo-first-order adsorption.

A linear plot of log(q_e - q_t) versus t allows for the determination of the rate constant k_1 and the equilibrium adsorption capacity q_e. While this model is frequently tested, it often provides a less satisfactory fit to the experimental data over the entire adsorption period compared to the pseudo-second-order model for basic dyes.

Data for a representative basic dye (Methylene Blue) is presented below as a proxy for this compound.

| Adsorbent | Initial Concentration (mg/L) | q_e (exp) (mg/g) | q_e (cal) (mg/g) | k_1 (min⁻¹) | R² |

| Activated Carbon from Starch | 100 | - | 50.804 | 0.051 | 0.981 |

| Delonix regia Pod Activated Carbon | 80 | - | 1.60 | 0.0115 | 0.969 |

Pseudo-Second-Order Kinetic Analysis of this compound Adsorption

The pseudo-second-order kinetic model is often found to be more applicable to the adsorption of basic dyes. This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. The linearized form of the pseudo-second-order equation is:

t / q_t = 1 / (k_2 * q_e²) + (1 / q_e) * t

where:

k_2 (g/mg·min) is the rate constant of pseudo-second-order adsorption.

A plot of t/q_t against t yields a straight line, from which q_e and k_2 can be determined from the slope and intercept, respectively. The pseudo-second-order model often shows excellent agreement with experimental data for the entire adsorption period for basic dyes, suggesting that chemisorption plays a significant role in the process.

Illustrative data for Methylene (B1212753) Blue is provided in the absence of specific data for this compound.

| Adsorbent | Initial Concentration (mg/L) | q_e (exp) (mg/g) | q_e (cal) (mg/g) | k_2 (g/mg·min) | R² |

| Activated Carbon from Starch | 100 | - | 43.859 | 0.0014 | 0.992 |

| Delonix regia Pod Activated Carbon | 80 | 37.7 | 38.17 | 0.042 | 0.999 |

Intraparticle Diffusion Models for this compound Sorption

The intraparticle diffusion model, proposed by Weber and Morris, is used to identify the diffusion mechanism and rate-controlling steps in the adsorption process. The model is expressed as:

q_t = k_id * t^(1/2) + C

where:

k_id (mg/g·min^(1/2)) is the intraparticle diffusion rate constant.

C is the intercept, which is related to the thickness of the boundary layer.

A plot of q_t versus t^(1/2) can reveal the different stages of adsorption. If the plot is a straight line passing through the origin, then intraparticle diffusion is the sole rate-limiting step. However, for the adsorption of basic dyes, the plot often shows multiple linear regions, indicating that the adsorption process is complex and may involve more than one rate-limiting step, such as film diffusion followed by intraparticle diffusion.

External Mass Transfer Limitations in this compound Adsorption Systems

External mass transfer refers to the transport of the adsorbate from the bulk solution to the external surface of the adsorbent particle. This process can be a rate-limiting step, especially in well-agitated systems with porous adsorbents. The rate of external mass transfer can be described by the following equation:

d(q_t)/dt = k_f * A * (C_b - C_s)

where:

k_f (m/s) is the external mass transfer coefficient.

A is the external surface area of the adsorbent per unit volume.

C_b is the concentration of the adsorbate in the bulk solution.

C_s is the concentration of the adsorbate at the surface of the adsorbent.

The external mass transfer coefficient is influenced by factors such as the agitation speed, particle size, and the physical properties of the solution. Studies on other dyes have shown that at the initial stages of adsorption, external mass transfer can be the rate-controlling step. For instance, in the adsorption of a direct blue dye onto activated carbon, the external mass transfer coefficient was found to be in the range of 4.813 × 10⁻⁸ m/s to 5.623 × 10⁻⁸ m/s depending on the solution velocity. researchgate.net

Adsorption Isotherm Models for this compound Equilibrium Studies

Adsorption isotherms describe the relationship between the amount of a substance adsorbed by an adsorbent and its equilibrium concentration in the surrounding solution at a constant temperature.

Langmuir Adsorption Isotherm Parameters for this compound

The Langmuir isotherm model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. The linear form of the Langmuir equation is:

C_e / q_e = 1 / (q_max * K_L) + C_e / q_max

where:

C_e (mg/L) is the equilibrium concentration of the adsorbate.

q_e (mg/g) is the amount of adsorbate adsorbed per unit mass of adsorbent at equilibrium.

q_max (mg/g) is the maximum monolayer adsorption capacity.

K_L (L/mg) is the Langmuir constant related to the energy of adsorption.

A plot of C_e/q_e versus C_e gives a straight line, from which q_max and K_L can be calculated. The Langmuir model is often suitable for describing the adsorption of basic dyes, indicating a monolayer coverage of the dye molecules on the adsorbent surface.

Representative Langmuir parameters for Methylene Blue are shown below.

| Adsorbent | q_max (mg/g) | K_L (L/mg) | R² |

| Activated Carbon from Starch | 38.314 | 0.134 | 0.998 |

| Delonix regia Pod Activated Carbon | 23.3 | - | - |

Freundlich Adsorption Isotherm Parameters for this compound

The Freundlich isotherm is an empirical model that describes non-ideal adsorption on heterogeneous surfaces and multilayer sorption. The model is represented by the following equation:

log(qₑ) = log(Kբ) + (1/n) log(Cₑ)

where:

qₑ is the amount of dye adsorbed per unit mass of adsorbent at equilibrium (mg/g).

Cₑ is the equilibrium concentration of the dye in the solution (mg/L).

Kբ is the Freundlich constant related to the adsorption capacity ((mg/g)(L/mg)¹/ⁿ).

n is the Freundlich constant related to the adsorption intensity.

A value of 1/n between 0 and 1 indicates favorable adsorption. While the Freundlich model has been applied to the adsorption of various dyes, specific data for this compound is limited in readily available literature. However, in a study on the adsorption of acidic blue 25 (AB25) onto a specific adsorbent, the Freundlich isotherm was found to provide a better fit than the Langmuir model, suggesting a heterogeneous surface for that particular system. researchgate.net For other cationic dyes, such as Crystal Violet and Toluidine Blue O on alkalinated pumpkin seed shells, the Freundlich model has also been applied, yielding specific parameters that indicate the nature of the adsorption process. ekb.eg

Table 1: Representative Freundlich Isotherm Parameters for Cationic Dyes on a Bio-sorbent

| Dye | Kբ ((mg/g)(L/mg)¹/ⁿ) | n | R² |

| Crystal Violet | 10.883 | 1.488 | 0.988 |

| Toluidine Blue O | 3.528 | 1.157 | 0.993 |

Note: This data is for Crystal Violet and Toluidine Blue O on alkalinated pumpkin seed shells and is provided for illustrative purposes of the Freundlich parameters for cationic dyes. Specific data for this compound was not available in the reviewed sources. ekb.eg

Temkin and Dubinin-Radushkevich Isotherm Applications

The Temkin and Dubinin-Radushkevich (D-R) isotherms provide further insights into the adsorbent-adsorbate interactions.

The Temkin isotherm assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to adsorbent-adsorbate interactions. The model considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process.

The Dubinin-Radushkevich isotherm is generally applied to express the adsorption mechanism on a heterogeneous surface with a Gaussian energy distribution. It is often used to distinguish between physical and chemical adsorption through the calculation of the mean free energy of adsorption (E). If the value of E is below 8 kJ/mol, the adsorption is considered to be physical in nature, whereas values between 8 and 16 kJ/mol suggest a chemical adsorption process.

While these models are valuable for characterizing adsorption systems, specific parameters for the adsorption of this compound were not found in the reviewed literature. However, studies on other dyes, such as the adsorption of copper(II) ions, have utilized these isotherms to determine the nature of the adsorption process, indicating physical adsorption in some cases. researchgate.net

Surface and Interfacial Interaction Mechanisms of this compound

The interaction of this compound with adsorbent surfaces is a multifaceted process involving a combination of physical and chemical forces.

Electrostatic Interactions in this compound Adsorption

As a cationic dye, this compound carries a positive charge in aqueous solutions. This charge plays a pivotal role in its adsorption onto surfaces with negative charges. The key mechanism for the adsorptive removal of many dyes is the electrostatic interaction between the dye molecules and the adsorbent surface. ekb.eg The surface charge of an adsorbent is often pH-dependent. For materials like metal oxides, surface hydroxyl groups (M-OH) can become protonated (M-OH₂⁺) at low pH or deprotonated (M-O⁻) at high pH. ekb.eg

For a cationic dye like this compound, adsorption is favored on negatively charged surfaces, which typically occurs at a pH above the point of zero charge (pzc) of the adsorbent. acs.org At a pH below the pzc, the surface becomes positively charged, leading to electrostatic repulsion and a decrease in adsorption. The immobilization of Meldola's Blue (this compound) on TiO₂ nanotube surfaces is thought to be primarily due to electrostatic interactions. acs.orgresearchgate.net

Role of Surface Functional Groups and Adsorbent Morphology

The chemical nature of the adsorbent surface, specifically the presence of various functional groups, significantly influences the adsorption mechanism. Functional groups such as carboxyl (-COOH), hydroxyl (-OH), and amino (-NH₂) can act as active sites for dye binding. researchgate.net For cationic dyes, acidic functional groups that are deprotonated to carry a negative charge are particularly effective in promoting adsorption through electrostatic attraction. The morphology of the adsorbent, including its surface area and pore structure, also plays a crucial role by providing the physical space for adsorption to occur.

pH Dependency of this compound Adsorption Mechanisms

The pH of the solution is a critical parameter that affects both the surface charge of the adsorbent and the speciation of the dye molecule. As discussed, the surface charge of many adsorbents is dependent on the pH relative to their point of zero charge. For this compound, an increase in pH generally leads to a more negatively charged adsorbent surface, thereby enhancing the electrostatic attraction and increasing adsorption. ekb.eg

Studies on the electrochemical behavior of Meldola's Blue have shown that hydrogen ions are involved in its redox process, indicating that the dye's electronic properties are pH-dependent. uj.edu.pl This pH dependency will directly influence its interaction with adsorbent surfaces. At very low pH, competition between protons (H⁺) and the cationic dye molecules for the active adsorption sites can also lead to a decrease in adsorption efficiency.

Advanced Degradation Mechanisms and Transformation Pathways of Basic Blue 6

Photocatalytic Degradation of Basic Blue 6 in Aqueous Media

Photocatalytic degradation is a promising advanced oxidation process (AOP) that utilizes semiconductor catalysts under light irradiation to break down organic pollutants into less harmful substances, ideally mineralizing them into carbon dioxide, water, and inorganic ions.

Semiconductor Photocatalyst Systems for this compound Mineralization

Semiconductor photocatalysts, such as titanium dioxide (TiO₂), zinc oxide (ZnO), and iron oxides, are widely employed for the degradation of dyes like this compound. TiO₂ is particularly favored due to its high reactivity, stability, low cost, and reduced toxicity mdpi.comscirp.org. When irradiated with photons of energy equal to or greater than its bandgap energy, TiO₂ generates electron-hole pairs. These charge carriers migrate to the catalyst surface and initiate redox reactions, leading to the formation of highly reactive species that degrade the dye scirp.orgmdpi.com.

Coupled semiconductor systems, such as TiO₂ combined with other materials like activated carbon or metal oxides, have been developed to enhance photocatalytic efficiency by improving charge separation and increasing the surface area for adsorption mdpi.comresearchgate.net. For instance, studies on similar dyes like Basic Blue 41 have shown that composite photocatalysts like AC-TiO₂ can achieve high degradation efficiencies under UV irradiation mdpi.comnih.gov.

Role of Reactive Oxygen Species (ROS) in this compound Photodegradation

The photocatalytic degradation of this compound primarily occurs through the generation of reactive oxygen species (ROS) mdpi.com. Upon photoexcitation, TiO₂ produces electron-hole pairs. These can react with adsorbed water or oxygen to form highly oxidizing radicals, including hydroxyl radicals (•OH), superoxide (B77818) radicals (O₂•⁻), and hydroperoxyl radicals (•O₂⁻). Hydrogen peroxide (H₂O₂) can also act as a precursor for hydroxyl radicals, further enhancing the degradation process mdpi.comresearchgate.net.

These ROS are potent oxidants that attack the chromophoric groups and break down the complex molecular structure of this compound. Hydroxyl radicals (•OH) are particularly effective due to their high oxidation potential researchgate.netscirp.org. The specific ROS involved and their relative contributions can vary depending on the photocatalyst, reaction conditions, and the nature of the dye researchgate.net. For example, in some TiO₂/UV systems, holes (h⁺) and surface hydroxyl radicals (•OH) play a dominant role in dye photodegradation researchgate.net.

Kinetic Rate Laws and Quantum Yields in this compound Photocatalysis

The kinetics of photocatalytic degradation often follow a pseudo-first-order model for dye removal, especially at low initial dye concentrations scirp.orgfrontiersin.orgscirp.org. The rate of degradation is influenced by factors such as catalyst loading, dye concentration, pH, and irradiation intensity mdpi.commdpi.commedcraveonline.com.

The general rate equation for photocatalysis can be complex, often described by Langmuir-Hinshelwood kinetics, which considers the adsorption of reactants onto the catalyst surface scirp.orgacs.org. The relationship between the reaction rate and light intensity can vary, often showing a dependence on the square root of light intensity at low intensities, transitioning to a linear dependence at higher intensities, due to the competition between charge carrier generation and recombination acs.org.

Quantum yield (QY) is a measure of the efficiency of a photochemical process, defined as the ratio of the number of molecules undergoing a specific event (e.g., degradation) to the number of photons absorbed aip.orgqut.edu.au. While precise quantum yields for this compound degradation are not extensively detailed in the provided snippets, studies on similar photocatalytic reactions indicate that QYs are typically low, often less than 1% for direct reactions, but can be higher for chain reactions or when intermediates react with the pollutant acs.org. Apparent quantum yields are often used as a practical measure of efficiency qut.edu.au.

Influence of Environmental Parameters on Photocatalytic Efficiency

Several environmental parameters significantly impact the efficiency of this compound photocatalytic degradation:

pH: The pH of the solution affects the surface charge of the photocatalyst and the dye molecule, influencing adsorption and reaction rates mdpi.commedcraveonline.comtsijournals.comacs.org. For many dyes, acidic conditions (pH < 6) often favor degradation due to increased adsorption on positively charged TiO₂ surfaces and enhanced generation of hydroxyl radicals mdpi.commedcraveonline.compjoes.com. However, some studies indicate that alkaline conditions can be optimal for certain dyes tsijournals.compjoes.com.

Catalyst Loading: An optimal catalyst loading is crucial. Increasing the catalyst amount generally enhances degradation efficiency by providing more active sites. However, exceeding the optimal loading can lead to reduced efficiency due to increased turbidity, light scattering, and aggregation of catalyst particles, hindering light penetration mdpi.commedcraveonline.comtsijournals.comresearchgate.net.

Dye Concentration: Higher initial dye concentrations can decrease degradation efficiency. This is because a high concentration of dye molecules can saturate the catalyst surface, leading to self-shading (hindering light penetration) and increased recombination of photogenerated charge carriers mdpi.comscirp.orgmedcraveonline.com.

Temperature: While photocatalysis is generally not highly temperature-dependent, increased temperatures can sometimes decrease degradation rates. This can be attributed to reduced adsorption of pollutants on the catalyst surface, increased electron-hole recombination, and decreased solubility of oxygen (a key reactant) in water at higher temperatures medcraveonline.comtsijournals.com.

Light Intensity and Wavelength: Higher light intensity generally increases the rate of photocatalytic degradation by increasing the generation of electron-hole pairs. However, excessive intensity can lead to overheating and reduced photonic efficiency acs.orgresearchgate.netmdpi.com. The wavelength of light is also critical, with UV light typically being more effective for TiO₂ due to its bandgap energy mdpi.comscirp.org.

Biodegradation Processes and Enzymatic Transformation of this compound

Biological methods, including biodegradation and enzymatic transformation, offer eco-friendly and cost-effective alternatives for dye removal. These processes leverage the metabolic capabilities of microorganisms or specific enzymes to break down complex dye molecules.

Microbial Consortia and Pure Culture Biodegradation of this compound

Microorganisms, particularly bacteria and fungi, possess enzymes capable of degrading a wide range of organic compounds, including synthetic dyes doi.orgnih.govbbrc.in. While pure cultures can be effective, microbial consortia often demonstrate superior performance. This is attributed to the synergistic interactions among different microbial species, where various strains can target different parts of the dye molecule or utilize metabolites produced by other members of the consortium, leading to more complete degradation and mineralization frontiersin.orgdoi.orgmdpi.com.

Specific microorganisms and consortia have been identified for their ability to decolorize and degrade various azo and anthraquinone (B42736) dyes frontiersin.orgdoi.orgnih.govbbrc.in. For instance, studies have shown that mixed bacterial consortia can efficiently degrade dyes like Trypan Blue and Reactive Blue 160 bbrc.inmdpi.com. These processes often involve the reductive cleavage of azo bonds or oxidative breakdown of aromatic rings.

Enzymes such as laccases, lignin (B12514952) peroxidases, and manganese peroxidases are key players in the enzymatic transformation of dyes doi.orgresearchgate.net. Laccases, for example, can oxidize various aromatic compounds and have been used in the degradation of dyes like Basic Green 4 researchgate.net. Tyrosinase has also been implicated in the degradation of certain dyes doi.org. The efficiency of enzymatic degradation can depend on the specific enzyme, the dye structure, and the reaction conditions researchgate.netohsu.edu.

While specific studies detailing the microbial or enzymatic degradation of this compound were not directly found in the provided snippets, the general principles of dye biodegradation by microbial consortia and enzymatic transformation apply. The success of these methods relies on identifying or developing microbial strains or enzyme systems capable of targeting the specific chemical structure of this compound.

Oxidative and Reductive Degradation Pathways of this compound

Physicochemical methods, particularly Advanced Oxidation Processes (AOPs), are highly effective in degrading recalcitrant organic pollutants like this compound. These processes rely on the generation of highly reactive species, primarily hydroxyl radicals (•OH), to break down dye molecules.

AOPs are a group of chemical treatment processes that involve the generation of powerful oxidizing agents, typically hydroxyl radicals (•OH), which are non-selective and highly reactive ijcce.ac.irredalyc.org. These radicals attack organic molecules, leading to their degradation.

Photocatalytic Degradation : Processes involving semiconductor photocatalysts like titanium dioxide (TiO₂) or zinc oxide (ZnO), often combined with UV or visible light, are effective. For instance, a ZnO/RGO nanocomposite achieved up to 98% degradation of a "basic blue dye" under UV-Vis light researchgate.net. The mechanism involves the generation of •OH and superoxide radicals (O₂•⁻) on the catalyst surface, which attack the dye molecule.

Fenton and Photo-Fenton Processes : The Fenton process (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻) and its photo-assisted variants (Photo-Fenton) are potent AOPs. They utilize iron catalysts and hydrogen peroxide to generate hydroxyl radicals. Studies on similar dyes like "Basic Turquise Blue" and "Basic Blue X-GRRL" have shown high decolorization rates (e.g., 96.17% and 88.48%) using photo-Fenton processes under optimized conditions researchgate.net.

UV/H₂O₂ Process : This method uses UV irradiation to photolyze H₂O₂, generating •OH radicals. It has been shown to be effective for decolorizing various dyes, including methylene (B1212753) blue deswater.com.

These AOPs can significantly reduce the concentration of this compound and its associated color, often leading to partial or complete mineralization depending on the process parameters and reaction time.

| AOP Method | Dye Studied (Example) | Degradation Efficiency | Conditions | Reference |

| ZnO/RGO Photocatalysis | Basic blue dye | 98% | UV-Vis light, optimized conditions | researchgate.net |

| Photo-Fenton | Basic Turquise Blue X-GB | 96.17% | pH 3.0, H₂O₂ = 4.8 mM, FeSO₄ = 1.6 mM, 50 °C, 80 min | researchgate.net |

| Photo-Fenton | Basic Blue X-GRRL | 88.48% | pH 5.0, H₂O₂ = 5.6 mM, FeSO₄ = 2.0 mM, 40 °C, 60 min | researchgate.net |

| TiO₂ Photocatalysis | Basic Violet 4 | ~99.9% | 30 W UV 365 nm, 20 h | acs.org |

Under anaerobic or reductive conditions, microorganisms can cleave the chromophoric groups of dyes. For azo dyes, this typically involves the reductive cleavage of the azo bond (-N=N-) into aromatic amines scielo.brncsu.edu. While this compound is an anthraquinone dye, which lacks azo bonds, reductive processes can still be crucial. For instance, the anthraquinone structure itself contains carbonyl groups and conjugated systems that can be targeted by reductive enzymes (e.g., azoreductases or other reductases) or chemical reducing agents. This cleavage can lead to the loss of color and the formation of intermediate compounds that are more amenable to subsequent aerobic degradation.

The degradation of this compound often proceeds through a series of intermediate products. Analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis spectrophotometry are essential for identifying and characterizing these intermediates.

Photocatalytic Degradation Intermediates : Studies on similar dyes under photocatalytic conditions (e.g., Basic Violet 4 acs.org, Reactive Blue 160 bohrium.com, Ethyl Violet nih.gov) have identified various intermediates. These often include N-de-ethylated products, hydroxylated aromatic compounds, and ring-opened aliphatic acids. For example, degradation of similar basic blue dyes might involve cleavage of C-C bonds within the aromatic rings and the N-N bond (if present in a related structure) by hydroxyl radicals researchgate.net. The formation of compounds like aminobenzene, acetamide, and various acids has been observed.

Microbial Degradation Intermediates : Microbial degradation can also yield a range of intermediates. For aniline (B41778) blue, intermediates like benzeneacetaldehyde, a,a-diphenyl, and various benzophenone (B1666685) derivatives have been identified mdpi.com. For azo dyes, the reductive cleavage of the azo bond typically yields aromatic amines, which can be further oxidized or hydroxylated.

The specific intermediates formed depend on the degradation pathway employed (enzymatic vs. oxidative vs. reductive) and the reaction conditions.

| Dye Studied (Example) | Degradation Method | Identified Intermediates | Analytical Techniques | Reference |

| Basic blue dye | Photocatalysis | Cleavage of C-C bonds, N-N bond; cleavage of aniline and C-C bonds of benzene (B151609) group. Specific intermediates identified. | LC-MS | researchgate.net |

| Basic Violet 4 | TiO₂ Photocatalysis | N-de-ethylated species, 4-diethylaminophenol (B97786) (DAP), 4-diethylamino-4'-diethylaminobenzophenone (DDBP), acetamide, acetic acid, etc. | HPLC-PDA-ESI-MS, GC-MS | acs.org |

| Reactive Blue 160 | ZnO Photocatalysis | Hydroxylation, substitution, desulphonation, decarboxylation, ring opening to aliphatic compounds. | GC-MS | bohrium.com |

| Aniline Blue | Microbial (SDRz) | Benzeneacetaldehyde, a,a-diphenyl, 2-amino-4-methylbenzophenone, benzenesulfonic acid methyl ester. | GC-MS | mdpi.com |

The breakdown of the this compound chromophore likely involves a multi-step process initiated by reactive species or enzymes.

Oxidative Pathways (AOPs) : Hydroxyl radicals (•OH) generated in AOPs attack the dye molecule. The mechanism typically involves:

Electrophilic Attack : •OH radicals attack electron-rich sites on the anthraquinone structure, leading to hydroxylation.

Bond Cleavage : •OH radicals can abstract hydrogen atoms or add to double bonds, initiating the cleavage of C-C, C-N, or C-O bonds within the chromophore and aromatic rings. For instance, cleavage of C-C bonds in the benzene rings and within the anthraquinone core is a common step researchgate.net.

Ring Opening : The aromatic rings are opened, forming smaller, more oxidized intermediates.

Mineralization : Further oxidation leads to the formation of CO₂, H₂O, and inorganic ions (e.g., SO₄²⁻, NO₃⁻, Cl⁻). A proposed mechanism for a similar "basic blue dye" involves the cleavage of C-C bonds in the benzene ring and N-N bonds (if present) during the attack of •OH radicals, followed by the cleavage of aniline and C-C bonds of the benzene group researchgate.net.

Enzymatic/Microbial Pathways :

Oxidation : Laccases and peroxidases can oxidize the dye molecule, potentially leading to hydroxylation and bond cleavage.

Reduction : Under anaerobic conditions, reductases can cleave specific bonds within the chromophore, initiating the degradation cascade.

Hydrolysis/Deamination/Desulfonation : Enzymes can also catalyze hydrolysis, deamination, or desulfonation reactions, removing functional groups and altering the chromophore's structure.

Compound Name Table:

| Chemical Name | Common Name(s) |

| This compound | C.I. 62105 |

Environmental Transport and Transformation Studies of Basic Blue 6

Sorption and Desorption Dynamics of Basic Blue 6 in Environmental Matrices

The movement and fate of this compound in the environment are significantly influenced by its interaction with soil and sediment particles. These interactions, described by sorption and desorption dynamics, determine its partitioning between water and solid phases, affecting its potential for leaching and bioavailability.

Soil-Water Partitioning and Leaching Potential

Sediment-Water Exchange Processes

The exchange processes between sediments and the overlying water column are critical for understanding the environmental fate of dyes. Studies investigating the sorption and desorption of this compound in aquatic sediments are scarce. While research on other dyes, such as Methylene (B1212753) Blue, indicates strong adsorption to marine sediments with very low extractable amounts upon desorption mdpi.comresearchgate.netpreprints.orgpreprints.org, direct experimental findings for this compound are not established in the searched literature. Without specific studies on this compound, it is challenging to quantify its partitioning behavior between water and sediment, its potential for remobilization from sediments, or the influence of sediment characteristics on these processes. Therefore, a data table detailing sediment-water exchange processes for this compound cannot be provided based on current research findings.

Biotic and Abiotic Transformation Processes of this compound in Natural Systems

The transformation of this compound in the environment can occur through both biological (biotic) and non-biological (abiotic) processes, such as photolysis and microbial degradation. These processes can alter the dye's structure, leading to decolorization and potentially the formation of new compounds.

Indirect Photolysis and Photodecomposition in Aquatic Environments

Photolysis, the degradation of compounds by light, is a significant abiotic process for many organic pollutants in aquatic environments. Result mdpi.com mentions this compound (BB6) in the context of photolysis and photocatalysis treatment for dye wastewater. However, this reference also broadly classifies it as an "Acid dye (anionic)" and groups it with Methylene Blue and Malachite Green, which may indicate a potential misclassification or a broad categorization that lacks specific detail on the photolytic behavior of this compound itself. No specific research findings detailing the rates, mechanisms, or products of indirect photolysis or photodecomposition of this compound in aquatic environments were found. Therefore, a data table for photolysis rates and products cannot be generated.

Microbial Transformation under Aerobic and Anaerobic Conditions

The biodegradation of dyes by microorganisms is a key pathway for their removal from the environment. However, specific research findings detailing the microbial transformation of this compound (C.I. 51175) under either aerobic or anaerobic conditions are not available in the searched literature. While studies on other dye classes, such as azo dyes, suggest that anaerobic conditions can facilitate the reductive cleavage of azo bonds, forming aromatic amines that may subsequently be degraded aerobically mdpi.comopenbiotechnologyjournal.comijcmas.comcanada.ca, the degradation pathways for oxazine (B8389632) dyes like this compound remain largely uncharacterized in the reviewed sources. Consequently, no data table can be presented for microbial transformation processes.

Advanced Spectroscopic and Computational Characterization of Basic Blue 6 Systems

Vibrational and Electronic Spectroscopy of Basic Blue 6

Spectroscopic techniques provide invaluable insights into the molecular structure, electronic transitions, and functional groups of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound. While specific FTIR spectra for this compound are not extensively detailed in the provided search results, studies on related compounds and general dye analysis indicate characteristic absorption bands. For instance, the presence of aromatic rings, amine groups, and potentially C=N or C-O bonds within the oxazine (B8389632) structure would yield specific vibrational frequencies. General FTIR analysis of dyes often reveals bands associated with C-H stretching in aromatic rings (typically above 3000 cm⁻¹) and C-N stretching (around 1200-1350 cm⁻¹) bas.bg. The elemental analysis of Meldola's Blue (a synonym for this compound) indicates the presence of Carbon, Hydrogen, and Nitrogen, consistent with its organic structure chemsavers.comamazon.com. The statement "Infrared Spectrum Conforms to structure" for Meldola's Blue suggests that FTIR is used to confirm its identity and structural integrity chemsavers.comamazon.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interactions

UV-Vis spectroscopy is crucial for understanding the electronic transitions responsible for the color of this compound and its interactions with its environment. Meldola's Blue exhibits characteristic absorption maxima in the UV-Visible spectrum. Data from a supplier indicates absorption maxima at approximately 570 nm, 321 nm, 266 nm, and 216 nm in an aqueous solution (C=0.004g/l) chemsavers.comamazon.com. The absorption around 570 nm is responsible for its visible color, likely corresponding to a π→π* transition within the conjugated system of the oxazine chromophore ajol.infomsu.edu. The other peaks in the UV region are indicative of π→π* transitions in the aromatic portions of the molecule and potentially other electronic transitions within the conjugated system msu.edu. Studies on similar phenoxazine (B87303) dyes like Nile Blue show that UV-Vis spectra are sensitive to pH and solvent environment, which can lead to shifts in absorption maxima ajol.infochemicalpapers.com.

Table 1: UV-Vis Absorption Maxima for Meldola's Blue (this compound)

| Wavelength (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Solvent | Reference |

| 570 ± 3 | > 4,000 | H₂O | chemsavers.comamazon.com |

| 321 ± 3 | > 9,000 | H₂O | chemsavers.comamazon.com |

| 266 ± 3 | > 12,000 | H₂O | chemsavers.comamazon.com |

| 216 ± 3 | > 23,000 | H₂O | chemsavers.comamazon.com |

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) Applications

Raman spectroscopy provides information about the vibrational modes of a molecule, acting as a fingerprint for identification wikipedia.org. Studies have employed Raman and SERS to investigate Meldola's Blue, particularly in electrochemical contexts. Research indicates that Raman spectra of Meldola Blue, especially when adsorbed or electropolymerized on gold surfaces, can be obtained using a 785 nm laser excitation lmaleidykla.ltnih.govresearchgate.net. These studies have assigned characteristic bands to specific molecular vibrations. For instance, a band at 596 cm⁻¹ has been attributed to the breathing vibration of the central ring containing heteroatoms in the oxidized form of Meldola Blue nih.gov. The spectra are sensitive to the redox state of the dye and the surrounding environment (e.g., pH) nih.govresearchgate.net. SERS has been particularly useful for studying the orientation and structure of adsorbed Meldola Blue molecules on surfaces, revealing information about interactions and potential polymerization nih.govresearchgate.net.

Chromatographic and Mass Spectrometric Techniques for this compound Analysis

Chromatographic and mass spectrometric methods are essential for assessing the purity, separating components, and identifying the compound and its potential degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

HPLC is a standard technique for determining the purity of dyes and separating them from impurities or related compounds europa.eushimadzu.comlabrulez.comsielc.com. While specific HPLC methods for this compound are not detailed, studies on similar basic dyes, such as Basic Blue 26, highlight the use of reversed-phase HPLC with UV-Vis or mass spectrometric detection for quantitative analysis shimadzu.commdpi.com. The separation of Basic Blue 26, a triarylmethane dye, was achieved using a C18 column with a mobile phase containing ammonium (B1175870) acetate (B1210297) and acetonitrile, detected by LC-MS/MS shimadzu.commdpi.com. Basic dyes, being cationic, can sometimes be analyzed using mixed-mode stationary phases or ion-exchange chromatography, depending on the specific dye structure and the nature of potential impurities sielc.com. The ability to resolve impurities is critical for quality control and accurate characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) is primarily used for the analysis of volatile and semi-volatile organic compounds. This compound, being a salt-like dye, is generally not volatile enough for direct GC-MS analysis without derivatization. However, GC-MS can be employed to identify volatile impurities present in the synthesis process or volatile degradation products that may form under certain conditions researchgate.netchromatographyonline.cominnovatechlabs.comresearchgate.net. For example, studies involving the photocatalytic degradation of methylene (B1212753) blue (a related dye) identified volatile intermediates using GC-MS, such as acetic acid and succinic acid researchgate.net. Similarly, GC-MS is used to analyze volatile organic compounds (VOCs) in various matrices, including those resulting from the thermal degradation of materials chromatographyonline.commdpi.comresearchgate.net. If this compound were to undergo thermal decomposition or chemical breakdown, GC-MS could potentially identify the resulting volatile fragments.

Table of Compound Names:

| Common Name | IUPAC Name / Other Identifiers |

| This compound | C.I. This compound, C.I. 51175, Meldola's Blue, Phenylene Blue, this compound ebay.comchemsavers.com |

| Methylene Blue | C.I. Basic Blue 9, C.I. 52015 irug.orgwwjmrd.com |

| Basic Blue 26 | Victoria Blue B shimadzu.comnih.gov |

| Nile Blue | Phenoxazine dye ajol.infolmaleidykla.lt |

| Basic Blue 41 | C.I. 11105 researchgate.net |

| Basic Blue 99 | europa.eu |

| Basic Blue 11 | Victoria Blue R, C.I. 44040 mdpi.com |

| Basic Blue 3 | shimadzu.comresearchgate.net |

| Direct Blue 6 | C.I. 22610 ajol.infoshimadzu.comresearchgate.netscispace.com |

Emerging Research Directions and Future Perspectives in Basic Blue 6 Research

Development of Novel Adsorbents and Remediation Technologies for Basic Blue 6

The removal of synthetic dyes like this compound from industrial wastewater is a significant environmental challenge. researchgate.net Consequently, a major thrust of current research is the development of effective and economical remediation technologies, with a strong focus on adsorption processes. researchgate.net While activated carbon is a traditional adsorbent, its high cost has spurred the investigation into a wide array of alternative, low-cost materials. researchgate.netacs.org

Recent studies have demonstrated the potential of various materials for the removal of basic dyes, which serve as a proxy for this compound. These include:

Natural Materials and Modified Clays: Bentonite clay, a naturally occurring and abundant material, has been modified to enhance its adsorption capacity for dyes like Methylene (B1212753) Blue, a cationic dye with structural similarities to this compound. irost.ir Modification with agents such as 8-hydroxyquinoline has been shown to significantly improve removal efficiency. irost.ir

Biochar: Derived from the pyrolysis of agricultural waste like mango and pitanga pruning waste or soybean dreg, biochar is emerging as a cost-effective and sustainable adsorbent. mdpi.commdpi.com Its porous structure and surface functional groups enable effective capture of dye molecules from aqueous solutions. mdpi.com Research indicates that factors like pyrolysis temperature and particle size can be optimized to maximize adsorption capacity. mdpi.com

Nanocomposites: Advanced materials such as phosphoric acid-modified biochar-chitosan nanocomposites are being engineered to offer high surface areas and abundant functional groups (amine, carboxylic, hydroxyl), leading to superior heavy metal and dye removal capabilities. acs.org

The effectiveness of these adsorbents is often evaluated using kinetic and isotherm models to understand the adsorption mechanism and maximum capacity.

Table 1: Comparison of Adsorption Capacities for Various Adsorbents on Basic Dyes

| Adsorbent | Target Dye | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| Porous Biochar from Soybean Dreg | Methylene Blue | 1273.51 | mdpi.com |

| 8-Hydroxyquinoline Modified Bentonite | Methylene Blue | Data fits Freundlich model well, indicating multilayer adsorption | irost.ir |

| Biochar from Pitanga Pruning Waste (500°C) | Methylene Blue | 23.40 | mdpi.com |

| Molecularly Imprinting Polymer (MIP) | Basic Blue 3 | 99.0 (at 313 K) | mdpi.comnih.gov |

| Natural Zeolitic Tuff | Basic Blue 41 | Best described by Langmuir isotherm | researchgate.net |

Beyond adsorption, advanced oxidation processes (AOPs) like photocatalysis are being explored. mdpi.commdpi.com Composites such as activated carbon-TiO2 have shown efficiency in degrading dyes like Basic Blue 41 under UV irradiation, mineralizing the complex organic molecules into simpler, harmless substances like CO2 and H2O. mdpi.commdpi.com Future work will likely focus on scaling these technologies and developing hybrid systems that combine adsorption with degradation for complete wastewater treatment. tandfonline.com

Advancements in Analytical Methodologies for Comprehensive this compound Characterization

A thorough understanding of the physicochemical properties, purity, and environmental fate of this compound requires sophisticated analytical techniques. nih.gov Modern analytical chemistry offers a suite of powerful tools for the comprehensive characterization of dyes.

Standard characterization often involves a combination of spectroscopic and chromatographic methods:

Spectroscopy: UV-Visible spectroscopy is fundamental for determining the maximum absorption wavelength (λmax) and for quantification. wu.ac.th Fourier-Transform Infrared (FTIR) spectroscopy helps in identifying the functional groups present in the dye molecule, confirming its oxazine (B8389632) structure. mdpi.com

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) are essential for separating the dye from impurities and degradation byproducts, allowing for accurate quantification and purity assessment.

Structural Analysis: For novel or modified dyes, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for elucidating the precise molecular structure.

Emerging trends in analytical methodology focus on improving sensitivity, resolution, and real-time monitoring capabilities. jotse.orgnih.gov For instance, coupling liquid chromatography with mass spectrometry (LC-MS) provides highly sensitive and specific detection of the parent dye and its metabolites in complex environmental samples. Advanced imaging techniques like Scanning Electron Microscopy (SEM), often combined with Energy-Dispersive X-ray Spectroscopy (EDX), are used to characterize the surface morphology and elemental composition of adsorbents before and after dye uptake. acs.org These advanced methods are crucial for understanding the mechanisms of remediation and the environmental transformation of this compound.

Interdisciplinary Approaches to Understanding this compound Environmental Impact

Addressing the complex environmental issues associated with synthetic dyes necessitates a departure from siloed research. Interdisciplinary approaches that integrate knowledge from various scientific fields are critical to fully comprehending and mitigating the environmental impact of this compound. repec.org Such an approach creates a more complete picture, from molecular behavior to ecosystem-level consequences.

This collaborative research involves:

Chemistry and Toxicology: Chemists synthesize and characterize the dye, while toxicologists assess its potential harm to aquatic organisms and human health. Studies have shown that some synthetic dyes and their breakdown products can be toxic, mutagenic, or carcinogenic. researchgate.netnih.gov

Environmental Science and Microbiology: Environmental scientists track the dye's persistence and distribution in water and soil. mdpi.com Microbiologists investigate the potential for bioremediation, identifying and engineering microorganisms that can decolorize and degrade the dye. atlantis-press.com

Materials Science and Chemical Engineering: Materials scientists develop novel adsorbents and catalysts for remediation, as discussed in section 7.1. acs.org Chemical engineers then design and optimize reactor systems and processes for large-scale wastewater treatment. tandfonline.com

Computational Science and Data Analytics: Computational chemists model the dye's properties (see section 7.5), while data scientists analyze large datasets from environmental monitoring to identify pollution hotspots and trends.

By combining these perspectives, researchers can develop a comprehensive Life Cycle Assessment (LCA) for this compound, evaluating its environmental footprint from production to disposal and identifying key areas for improvement. mdpi.com This integrated approach is essential for developing sustainable solutions and informed environmental policies. repec.org

Theoretical and Computational Predictions for Advanced Oxazine Dye Design

The design of new and improved dyes is increasingly being driven by theoretical and computational chemistry. These in-silico methods allow researchers to predict the properties of molecules before they are synthesized, saving significant time and resources. For oxazine dyes, computational tools are particularly valuable for understanding their electronic and photophysical properties. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) has proven to be a powerful tool for predicting the absorption spectra of oxazine dyes. nih.gov Studies have shown that including solvent effects in these calculations, for example through a polarizable continuum model (PCM), is crucial for achieving high accuracy in predicting excitation energies, often with an error of less than 0.1 eV. nih.gov

Future research in this area will likely focus on:

Predicting Photostability: Computational models can be used to understand the mechanisms of photodegradation, helping to design new oxazine dyes with improved lightfastness for applications like luminescent solar concentrators. researchgate.net

Designing for Specific Applications: By modeling structure-property relationships, scientists can rationally design new dyes with tailored characteristics, such as specific colors, higher extinction coefficients, or enhanced affinity for certain substrates. researchgate.net

Toxicity Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the potential toxicity of new dye molecules, allowing for the early-stage filtering of potentially harmful compounds, in line with sustainable chemistry principles.

These computational approaches are accelerating the discovery of advanced functional dyes, moving beyond simple colorants to materials with specialized roles in fields like biomedicine and solar energy. acs.orgmdpi.com

Q & A

Q. How can researchers optimize the synthesis of Basic Blue 6 to achieve higher purity yields?

Methodological guidance:

- Reaction condition optimization : Systematically vary parameters such as temperature (e.g., 60–100°C), solvent polarity (e.g., aqueous vs. organic solvents), and catalyst type (e.g., acid vs. base catalysts) to identify optimal conditions .

- Analytical validation : Use High-Performance Liquid Chromatography (HPLC) with UV-Vis detection to quantify purity, complemented by mass spectrometry (MS) to confirm molecular structure .

- Reproducibility checks : Replicate synthesis under identical conditions across multiple batches to assess consistency .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

Methodological guidance:

- UV-Vis spectroscopy : Analyze absorption maxima (e.g., λmax in the 600–700 nm range for blue dyes) to determine electronic transitions and aggregation behavior .

- Nuclear Magnetic Resonance (NMR) : Use <sup>1</sup>H and <sup>13</sup>C NMR to resolve aromatic proton environments and confirm substituent positions .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify functional groups (e.g., amine or sulfonate groups) through characteristic vibrational modes .

Q. How can researchers assess the solubility and stability of this compound under varying pH conditions?

Methodological guidance:

- pH titration studies : Measure solubility across a pH range (e.g., 2–12) using gravimetric analysis or spectrophotometric quantification .

- Accelerated stability testing : Expose samples to extreme pH levels and monitor degradation via UV-Vis spectral shifts or HPLC retention time changes .

Advanced Research Questions

Q. What mechanistic approaches can elucidate the degradation pathways of this compound in environmental matrices?

Methodological guidance:

- Advanced oxidation process (AOP) simulations : Use hydroxyl radical generators (e.g., Fenton’s reagent) to mimic environmental degradation, followed by LC-MS/MS to identify intermediate byproducts .

- Computational modeling : Apply density functional theory (DFT) to predict bond cleavage sites and reaction energetics .

- Isotopic labeling : Track degradation pathways using <sup>15</sup>N-labeled analogs to distinguish biotic vs. abiotic processes .

Q. How can contradictory data on this compound’s toxicity across studies be systematically analyzed?

Methodological guidance:

- Meta-analysis framework : Compile toxicity data (e.g., LC50 values) from peer-reviewed studies, standardize units, and apply statistical models (e.g., random-effects meta-regression) to identify confounding variables (e.g., test organism species, exposure duration) .

- Dose-response validation : Replicate conflicting experiments under controlled conditions, ensuring identical exposure protocols and endpoint measurements .

Q. What interdisciplinary methods are suitable for studying this compound’s interactions with biological macromolecules?

Methodological guidance:

- Surface plasmon resonance (SPR) : Quantify binding kinetics (e.g., KD) between this compound and proteins like serum albumin .

- Molecular docking simulations : Use software like AutoDock to predict binding affinities and interaction sites on DNA or enzymes .

- Circular dichroism (CD) : Monitor conformational changes in macromolecules upon dye binding .

Methodological Best Practices

- Data reliability : Cross-validate findings using orthogonal techniques (e.g., corroborate HPLC results with NMR) to minimize instrumental bias .

- Ethical considerations : Adhere to institutional guidelines for chemical waste disposal and toxicity testing, particularly when involving live organisms .

- Literature gaps : Prioritize understudied areas (e.g., long-term ecotoxicological impacts) using systematic review tools like PRISMA to map existing knowledge .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.